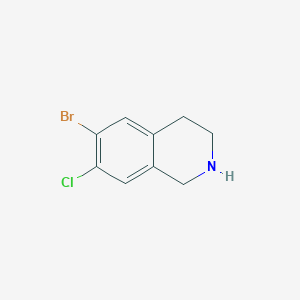

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Descripción

Propiedades

IUPAC Name |

6-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMVOYPGDISUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve selective halogenation at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block for synthesizing various therapeutic agents. Its derivatives have been studied for their potential effects against neurological disorders and cancer.

Table 1: Therapeutic Applications of Derivatives

These derivatives exhibit significant biological activities due to their ability to interact with various molecular targets.

Biological Studies

Research indicates that this compound has potential as an inhibitor of specific enzymes associated with disease progression.

Table 2: Biological Activities

These activities highlight the compound's versatility in addressing various health challenges.

Chemical Synthesis

The compound is widely used as an intermediate in organic synthesis. It facilitates the development of complex organic molecules and natural product analogs.

Table 3: Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Bromination | Bromine or N-bromosuccinimide | DCM at room temperature |

| Pictet-Spengler Reaction | Phenylethylamine + aldehyde + acid catalyst | Under acidic conditions |

These synthetic methods enable the production of various derivatives that can be tailored for specific applications.

Case Study 1: Anticancer Properties

A study focused on the anticancer properties of a derivative of this compound demonstrated its ability to inhibit cancer cell proliferation. The compound was shown to induce apoptosis in tumor cells through the inhibition of key signaling pathways involved in cell survival.

Case Study 2: Neuroprotective Effects

In another study examining neuroprotective effects, researchers found that derivatives of this compound could significantly reduce neuronal cell death in models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress and inflammation pathways.

Mecanismo De Acción

The mechanism of action of 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. It may act on enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

The following analysis compares 6-bromo-7-chloro-THIQ with structurally related tetrahydroisoquinolines, focusing on substituent patterns, physicochemical properties, and applications.

Halogenated THIQ Derivatives

Table 1: Key Halogenated THIQ Analogs

Key Observations :

Positional Effects of Halogens: The 6-bromo-7-chloro substitution pattern is distinct from analogs like 7-bromo-THIQ hydrochloride (CAS 220247-73-4), where bromine occupies position 6. Positional isomers can exhibit divergent reactivity and biological activity due to steric and electronic effects .

Hydrochloride Salts: Salts like 7-bromo-THIQ hydrochloride (CAS 220247-73-4) improve solubility for pharmacological testing, whereas the non-salt form of 6-bromo-7-chloro-THIQ may require derivatization for similar applications .

Methoxy Substitution :

- 8-Bromo-6-methoxy-THIQ (CAS 1220694-87-0) replaces chlorine with methoxy, altering electronic properties and hydrogen-bonding capacity. Methoxy groups are common in CNS-active compounds .

Functionalized THIQ Derivatives

Table 2: THIQs with Additional Functional Groups

Key Observations :

Pharmacological Activity :

- CKD712 (6,7-dihydroxy-THIQ derivative) demonstrates wound-healing properties by inducing VEGF production, highlighting the impact of hydroxyl groups on bioactivity . In contrast, halogenated analogs like 6-bromo-7-chloro-THIQ are primarily used in synthesis.

Methyl and Methoxy Groups :

- 7-Bromo-3-methyl-THIQ hydrochloride (CAS 848135-96-6) introduces a methyl group at position 3, which may enhance lipophilicity and CNS penetration .

Actividad Biológica

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline, a structural framework prevalent in various natural and synthetic compounds known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.53 g/mol. The compound features a bicyclic structure that includes a fused benzene ring and a nitrogen-containing ring. The presence of bromine and chlorine atoms at the 6th and 7th positions respectively contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways through which this compound exerts its effects are still under investigation but are believed to include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites.

- Ion Channel Interaction : Potential effects on ion channels could influence cellular excitability and signaling.

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit antiproliferative effects against various cancer cell lines. A study comparing the activity of substituted THIQs against breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives showed superior activity compared to standard treatments like Tamoxifen. For instance:

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 6-Bromo-7-chloro-THIQ | MCF-7 | 0.63 |

| 6-Bromo-7-chloro-THIQ | MDA-MB-231 | 0.21 |

| Tamoxifen | MCF-7 | 5.14 |

| Tamoxifen | MDA-MB-231 | 4.55 |

These results suggest that 6-Bromo-7-chloro-THIQ may have significant potential as an anticancer agent due to its ability to inhibit cell proliferation effectively.

Neuroprotective Effects

Tetrahydroisoquinolines have also been studied for their neuroprotective properties. Research indicates that compounds within this class can protect neuronal cells from apoptosis induced by various stressors. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

- Breast Cancer Study : In vitro studies assessed the antiproliferative effects of THIQ derivatives on human breast cancer cell lines, revealing that many compounds exhibited lower IC50 values than Tamoxifen, indicating enhanced efficacy.

- Neurodegenerative Disorders : A series of experiments demonstrated that THIQ derivatives could prevent neuronal cell death in models of oxidative stress, suggesting a mechanism involving the modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sequential halogenation of a tetrahydroisoquinoline precursor. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux, followed by chlorination with sulfuryl chloride (SO₂Cl₂) at 0–5°C. Optimization includes:

- Maintaining stoichiometric ratios (1:1.05 for Br:substrate) to minimize dihalogenation byproducts.

- Using tert-butanol as a solvent to enhance selectivity due to its polarity and boiling point (82°C) .

- Purity is improved via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.

- Structural Confirmation :

- ¹H NMR: Aromatic protons appear as doublets at δ 7.3–7.6 ppm (J = 8.5 Hz), while aliphatic CH₂ groups resonate at δ 2.8–3.2 ppm.

- ¹³C NMR: Halogenated carbons (C-Br and C-Cl) show distinct signals at δ 115–125 ppm.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 260.96 (M+H⁺) .

Advanced Research Questions

Q. What mechanistic considerations are critical for nucleophilic substitution reactions at the bromine position?

- Methodological Answer :

- The reaction proceeds via an SNAr mechanism due to electron-withdrawing effects from the adjacent chlorine. Key factors:

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize the transition state.

- Temperature : Elevated temperatures (80–100°C) accelerate ring activation but require controlled heating to avoid decomposition.

- Catalysts : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity in potassium iodide-mediated substitutions .

Q. How do steric effects from methyl substituents in analogs (e.g., 6-Bromo-4,4-dimethyl derivatives) influence physicochemical properties?

- Methodological Answer :

- Hydrophobicity : 4,4-Dimethyl substitution increases logP by 0.5 units (measured via shake-flask method), reducing aqueous solubility by ~40%.

- Crystallography : X-ray data reveal tighter molecular packing in dimethyl derivatives (vdW gap = 3.4 Å vs. 4.1 Å in parent compound), impacting melting points (Δmp +15°C) .

Q. What strategies resolve discrepancies in reported biological activity data for halogenated tetrahydroisoquinolines?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 48-hour incubation) across studies.

- Control Experiments : Compare with 6-Bromo-7-methoxy analogs to isolate electronic vs. steric effects.

- Purity Thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding impurities .

Q. Which computational models effectively predict electrochemical behavior in redox-mediated reactions?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-311+G(d,p) level, LUMO localization at the brominated position (-1.8 eV) predicts preferential reduction.

- Solvent Modeling : SMD continuum solvation (ε = 40.7 for acetonitrile) refines redox potential predictions (ΔE = ±0.1 V accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.